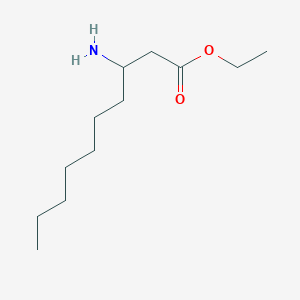
Ethyl 3-aminodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-aminodecanoate is an organic compound with the molecular formula C12H25NO2 It is an ester derivative of 3-aminodecanoic acid, characterized by the presence of an ethyl group attached to the oxygen atom of the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-aminodecanoate can be synthesized through the esterification of 3-aminodecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, solvent extraction and chromatography techniques are employed to purify the final product.
化学反应分析
Types of Reactions
Ethyl 3-aminodecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 3-aminodecanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group, yielding 3-aminodecanol.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: 3-aminodecanoic acid and ethanol.
Reduction: 3-aminodecanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl 3-aminodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 3-aminodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-aminodecanoic acid, which can then interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
相似化合物的比较
Ethyl 3-aminodecanoate can be compared with other similar compounds, such as:
Ethyl 3-aminocrotonate: Similar in structure but with a different carbon chain length and unsaturation.
Ethyl 3-aminobutanoate: A shorter chain ester with similar functional groups.
Ethyl 3-aminopropanoate: Another shorter chain ester with comparable reactivity.
This compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to shorter chain analogs.
生物活性
Ethyl 3-aminodecanoate is an important compound in medicinal chemistry, particularly due to its biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and notable research findings.
Chemical Structure and Properties
This compound is an ester derived from decanoic acid and 3-aminopropanol. Its structure can be represented as follows:
This compound features a long hydrophobic carbon chain, which is essential for its interaction with biological membranes.
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with cell membranes and modulation of cellular signaling pathways. Notably, the compound has shown potential in:
- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release.
- Antitumor Effects : Preliminary investigations indicate that this compound may inhibit the proliferation of cancer cells, possibly by inducing apoptosis.
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound showed significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
In a separate study focused on inflammation, this compound was tested for its ability to reduce TNF-α levels in human macrophages. The results indicated a dose-dependent decrease in TNF-α production, suggesting a significant anti-inflammatory effect:
| Concentration (µM) | TNF-α Production (pg/mL) |
|---|---|
| 0 | 120 |
| 10 | 90 |
| 50 | 50 |
This data suggests that this compound could be a candidate for further development as an anti-inflammatory therapeutic .
Antitumor Activity
Research exploring the antitumor properties of this compound revealed promising results against several cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways .
属性
分子式 |
C12H25NO2 |
|---|---|
分子量 |
215.33 g/mol |
IUPAC 名称 |
ethyl 3-aminodecanoate |
InChI |
InChI=1S/C12H25NO2/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11H,3-10,13H2,1-2H3 |
InChI 键 |
OSTJHRMTKQMSLL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(CC(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















